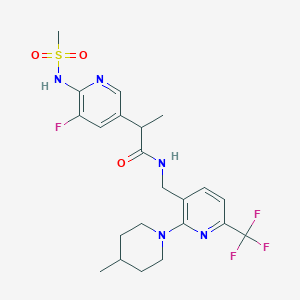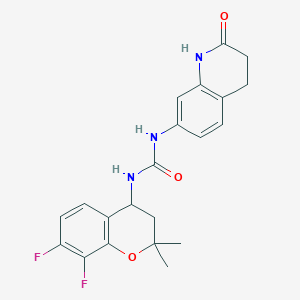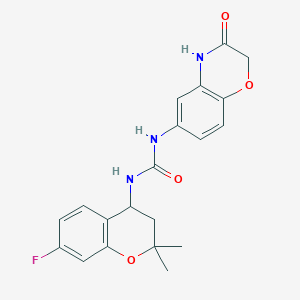![molecular formula C21H24FN5O3S B10834553 (2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834553.png)
(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
PMID25666693-Compound-99: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID25666693-Compound-99: has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving the transient receptor potential cation channel V1.
Biology: It is used to study the biological processes involving proton influx and inflammatory pain mediation.
Medicine: It is primarily used for the treatment of cancer-related pain, providing relief by targeting the transient receptor potential cation channel V1.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-99 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . The compound mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons. It also triggers a form of long-term depression mediated by the endocannabinoid anandamide in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Comparison with Similar Compounds
PMID25666693-Compound-99: can be compared with other similar compounds that target the transient receptor potential cation channel V1, such as:
Capsaicin: An approved drug for neuropathic pain that also targets the transient receptor potential cation channel V1.
CNTX-4975: A clinical trial drug in phase 3 for pain management.
DWP-05195: A clinical trial drug in phase 2 for neuropathic pain.
GRC-15300: A clinical trial drug in phase 2 for pain management.
The uniqueness of PMID25666693-Compound-99 lies in its specific molecular structure and its targeted mechanism of action, which provides effective pain relief for cancer-related pain .
Properties
Molecular Formula |
C21H24FN5O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24FN5O3S/c1-12-3-4-16-18(7-12)31-20(24-16)25-21(30)27-6-5-26(10-13(27)2)19-15(22)8-14(9-23-19)17(29)11-28/h3-4,7-9,13,17,28-29H,5-6,10-11H2,1-2H3,(H,24,25,30)/t13-,17+/m0/s1 |
InChI Key |
MOYYIRTYGZTKTA-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C4=C(C=C(C=N4)[C@@H](CO)O)F |
Canonical SMILES |
CC1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C4=C(C=C(C=N4)C(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![3-[(2-amino-2-oxoethyl)-(3-chloropyridin-2-yl)amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834525.png)
![N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B10834533.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834537.png)


![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B10834561.png)

